molecular formula C23H40O2 B13816398 methyl (13E,16E,19E)-docosa-13,16,19-trienoate

methyl (13E,16E,19E)-docosa-13,16,19-trienoate

Cat. No.: B13816398
M. Wt: 348.6 g/mol
InChI Key: RXNIYBHTXVTSAK-JSIPCRQOSA-N
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Description

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is a methyl ester derivative of docosatrienoic acid This compound is a long-chain polyunsaturated fatty acid with three conjugated double bonds at positions 13, 16, and 19

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (13E,16E,19E)-docosa-13,16,19-trienoate typically involves the esterification of docosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of methyl (13E,16E,19E)-docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate: Another long-chain polyunsaturated fatty acid methyl ester with six double bonds.

    Methyl (10E,13E,16E,19E)-10,13,16,19-docosatetraenoate: A similar compound with four double bonds.

Uniqueness

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and act as a precursor to bioactive lipids sets it apart from other similar fatty acid methyl esters .

Properties

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

methyl (13E,16E,19E)-docosa-13,16,19-trienoate

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+

InChI Key

RXNIYBHTXVTSAK-JSIPCRQOSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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